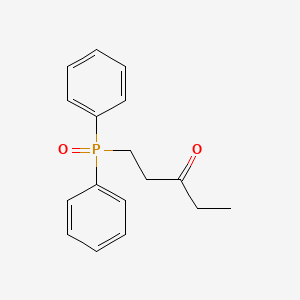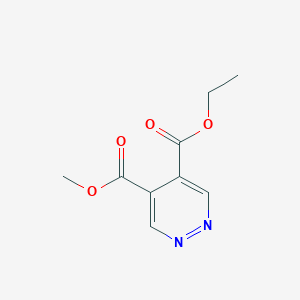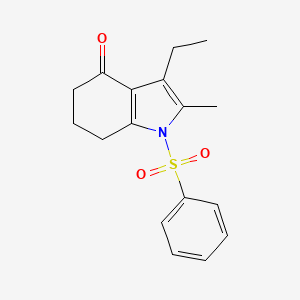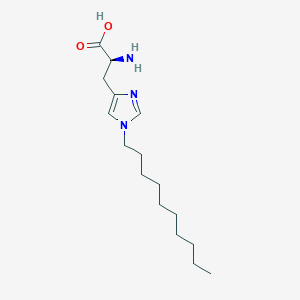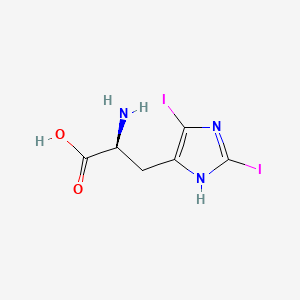
2,5-diiodo-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-L-histidine typically involves the iodination of L-histidine. One common method is the direct halogenation of the imidazole ring using iodine or iodine-releasing reagents such as N-iodosuccinimide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2,5-Diiodo-L-histidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,5-diazido-L-histidine, while oxidation with hydrogen peroxide could produce this compound N-oxide.
科学的研究の応用
2,5-Diiodo-L-histidine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other iodoamino acids and imidazole derivatives.
Biology: It is used in studies related to enzyme inhibition and protein modification due to its ability to interact with histidine residues in proteins.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It can be used in the development of novel materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 2,5-diiodo-L-histidine involves its interaction with molecular targets such as enzymes and proteins. The iodine atoms in the compound can form covalent bonds with histidine residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
2-Iodo-L-histidine: Contains a single iodine atom at position 2.
5-Iodo-L-histidine: Contains a single iodine atom at position 5.
2,4,5-Triiodoimidazole: Contains three iodine atoms at positions 2, 4, and 5 of the imidazole ring.
Uniqueness: 2,5-Diiodo-L-histidine is unique due to the presence of two iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
6996-16-3 |
|---|---|
分子式 |
C6H7I2N3O2 |
分子量 |
406.95 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |
InChIキー |
ZMELUTBTYDGWOF-REOHCLBHSA-N |
異性体SMILES |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N |
正規SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



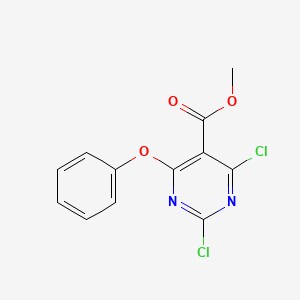
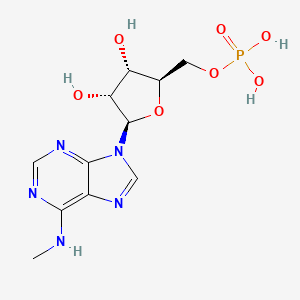
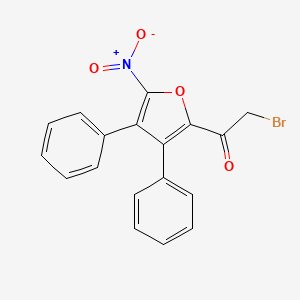
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
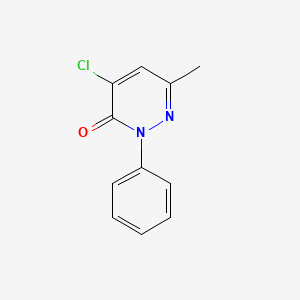
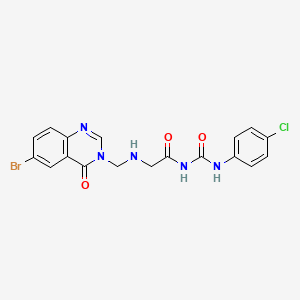
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)

